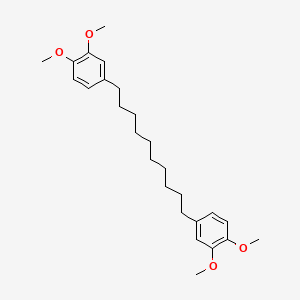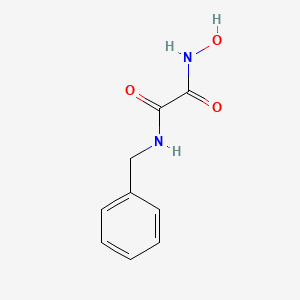
n-Benzyl-n'-hydroxyethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Benzyl-n’-hydroxyethanediamide is an organic compound belonging to the class of amides It features a benzyl group attached to a nitrogen atom, which is further connected to a hydroxyethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-n’-hydroxyethanediamide typically involves the reaction of benzylamine with ethyl chloroformate, followed by hydrolysis. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:
Benzylamine Reaction: Benzylamine reacts with ethyl chloroformate in the presence of a base to form an intermediate.
Hydrolysis: The intermediate is then hydrolyzed to yield n-Benzyl-n’-hydroxyethanediamide.
Industrial Production Methods
Industrial production of n-Benzyl-n’-hydroxyethanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
n-Benzyl-n’-hydroxyethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary amines.
Scientific Research Applications
n-Benzyl-n’-hydroxyethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Benzyl-n’-hydroxyethanediamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler amide with a benzyl group attached to a carbonyl group.
N-Benzylbenzamide: Similar structure but lacks the hydroxyethanediamide moiety.
N-Benzyl-N-methylacetamide: Contains a methyl group instead of the hydroxyethanediamide moiety.
Uniqueness
n-Benzyl-n’-hydroxyethanediamide is unique due to the presence of both a benzyl group and a hydroxyethanediamide moiety, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
48144-95-2 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
N-benzyl-N'-hydroxyoxamide |
InChI |
InChI=1S/C9H10N2O3/c12-8(9(13)11-14)10-6-7-4-2-1-3-5-7/h1-5,14H,6H2,(H,10,12)(H,11,13) |
InChI Key |
OIJWGZHQJSAZDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


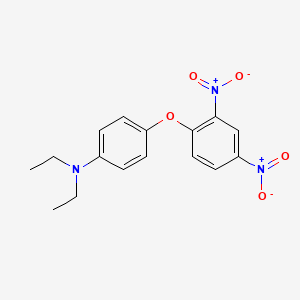
![(Butoxymethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14653395.png)

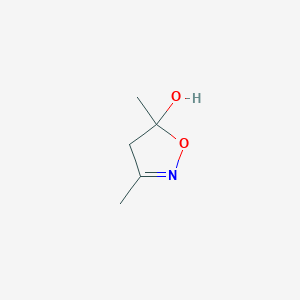
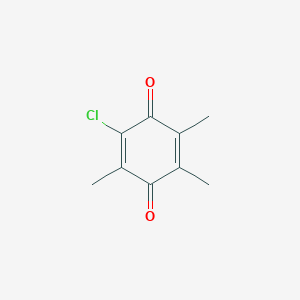


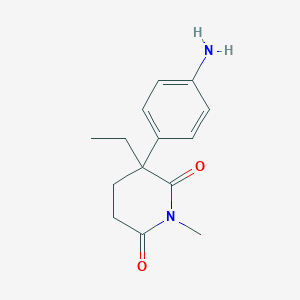
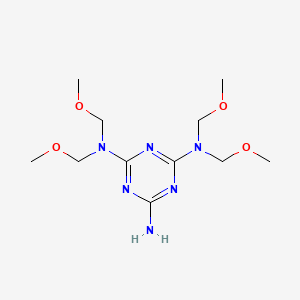


![2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane](/img/structure/B14653450.png)

